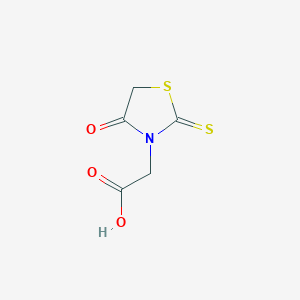















|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].Cl[CH2:9][C:10]([O-:12])=O.[Na+].Cl.[C:15](=[S:17])=[S:16]>O>[S:17]1[CH2:9][C:10](=[O:12])[N:1]([CH2:2][C:3]([OH:5])=[O:4])[C:15]1=[S:16] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to react at 20° C. for three days
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
to react at room temperature for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
to react at 80° C. for five hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of reaction
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated target crystals
|
|
Type
|
CUSTOM
|
|
Details
|
were separated through filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried to 50° C. for one day
|
|
Duration
|
1 d
|
|
Type
|
CUSTOM
|
|
Details
|
The purity of the product, as obtained through liquid chromatography
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C(=S)N(C(=O)C1)CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |